N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide
Description
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide is a synthetic organic compound that features a thiophene ring and an oxadiazole moiety
Properties
IUPAC Name |
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S/c1-9(12-10(2)16-19-17-12)14-6-4-7-15-13(18)11-5-3-8-20-11/h3,5,8-9,14H,4,6-7H2,1-2H3,(H,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPEYSMGFBGBJOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1C(C)NCCCNC(=O)C2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.
Attachment of the ethylamino group: This step involves the reaction of the oxadiazole intermediate with an ethylamine derivative.
Linking to the thiophene ring: The final step involves the coupling of the oxadiazole-ethylamino intermediate with a thiophene-2-carboxylic acid derivative, often using coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles like amines or thiols.
Major Products
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the oxadiazole ring.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic materials.
Biology: It is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new therapeutic agents.
Mechanism of Action
The mechanism of action of N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole moiety can form hydrogen bonds and other interactions with active sites, while the thiophene ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]benzamide: Similar structure but with a benzene ring instead of a thiophene ring.
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]furan-2-carboxamide: Similar structure but with a furan ring instead of a thiophene ring.
Uniqueness
N-[3-[1-(4-methyl-1,2,5-oxadiazol-3-yl)ethylamino]propyl]thiophene-2-carboxamide is unique due to the combination of the thiophene ring and the oxadiazole moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and material properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
